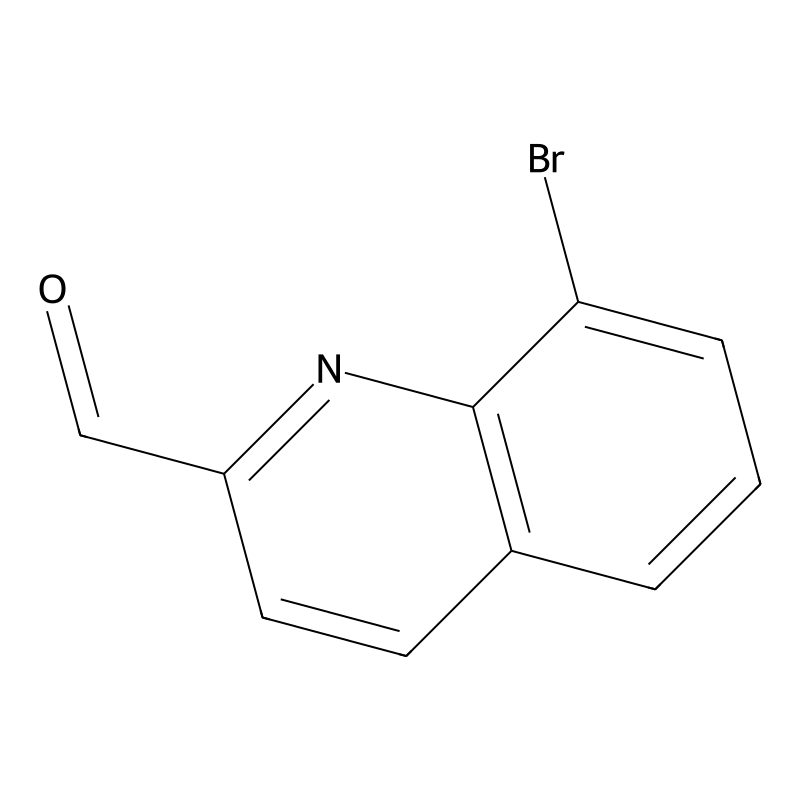8-Bromoquinoline-2-carbaldehyde

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Canonical SMILES
Organic Synthesis
8-Bromoquinoline-2-carbaldehyde possesses a reactive bromine atom and an aldehyde functional group, making it a valuable building block for organic synthesis. The aldehyde group can be further modified through various reactions like condensation or reduction, while the bromine allows for selective functionalization at the 8th position of the quinoline ring. This versatility could be useful in synthesizing complex organic molecules with potential applications in drug discovery or material science [, ].
Medicinal Chemistry
Quinoline derivatives are a well-known class of compounds with diverse biological activities. The introduction of a bromine atom and an aldehyde group might modulate these activities, making 8-Bromoquinoline-2-carbaldehyde a candidate for further exploration in medicinal chemistry. Researchers could investigate its potential as an antibacterial, antifungal, or antitumor agent [].
8-Bromoquinoline-2-carbaldehyde is a chemical compound characterized by the molecular formula and a molecular weight of approximately 236.07 g/mol. This compound features a bromine atom at the 8th position and an aldehyde group at the 2nd position of the quinoline ring system, which is significant for its chemical reactivity and biological activity. It is typically presented as a solid with a purity of around 95% and has applications in various research fields, particularly in medicinal chemistry and organic synthesis .
Currently, there is no scientific literature available on the specific mechanism of action of 8-Bromoquinoline-2-carbaldehyde. However, quinoline derivatives with similar structures have been explored for their potential antibacterial and antifungal activities []. The mechanism for such activity could involve interactions with bacterial enzymes or disruption of cell membranes. Further research is needed to determine if 8-bromoquinoline-2-carbaldehyde possesses similar properties.
- Oxidation: The aldehyde group can be oxidized to form 8-bromoquinoline-2-carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
- Reduction: The aldehyde can be reduced to 8-bromoquinoline-2-methanol using reducing agents like sodium borohydride or lithium aluminum hydride.
- Substitution Reactions: The bromine atom can undergo nucleophilic substitution, allowing for the introduction of various functional groups depending on the nucleophile used .
Common Reagents and ConditionsReaction Type Reagents Used Major Products Formed Oxidation Potassium permanganate, chromium trioxide 8-Bromoquinoline-2-carboxylic acid Reduction Sodium borohydride, lithium aluminum hydride 8-Bromoquinoline-2-methanol Substitution Nucleophiles (amines, thiols, etc.) Various substituted quinoline derivatives
| Reaction Type | Reagents Used | Major Products Formed |
|---|---|---|
| Oxidation | Potassium permanganate, chromium trioxide | 8-Bromoquinoline-2-carboxylic acid |
| Reduction | Sodium borohydride, lithium aluminum hydride | 8-Bromoquinoline-2-methanol |
| Substitution | Nucleophiles (amines, thiols, etc.) | Various substituted quinoline derivatives |
The biological activity of 8-bromoquinoline-2-carbaldehyde is notable due to its interaction with various molecular targets in biological systems. Quinoline derivatives are known for their potential pharmacological effects, including:
- Antimicrobial Activity: Compounds in this class have been studied for their ability to inhibit bacterial growth.
- Anticancer Properties: Research indicates that some quinoline derivatives can induce apoptosis in cancer cells.
- Enzyme Inhibition: The compound may inhibit specific enzymes by forming covalent bonds with nucleophilic sites, influencing various biochemical pathways.
The synthesis of 8-bromoquinoline-2-carbaldehyde typically involves multi-step reactions starting from 2-bromoaniline. Common methods include:
- Bromination: Introducing the bromine atom at the desired position on the quinoline ring.
- Formylation: Using reagents such as Vilsmeier-Haack reagent to introduce the aldehyde group.
Specific synthetic routes may involve:
- Using hydrogen chloride and anhydrous zinc chloride at elevated temperatures.
- Employing selenium(IV) dioxide in reflux conditions within an inert atmosphere .
8-Bromoquinoline-2-carbaldehyde has several applications, particularly in research and development:
- Building Block in Organic Synthesis: It serves as an important intermediate for synthesizing more complex organic molecules.
- Pharmaceutical Development: Its potential biological activities make it a candidate for drug development, especially in antimicrobial and anticancer therapies.
- Material Science: The compound is explored for its properties in developing new materials with specific functionalities.
Interaction studies have shown that 8-bromoquinoline-2-carbaldehyde can modulate various biochemical pathways by interacting with proteins and enzymes. Its mechanism of action may involve:
- Covalent Bond Formation: The aldehyde group allows for interactions with nucleophilic residues in proteins, potentially inhibiting their activity.
- Halogen Bonding: The presence of bromine can enhance binding affinity towards certain targets, influencing pharmacological effects .
Several compounds share structural similarities with 8-bromoquinoline-2-carbaldehyde. Here are some notable examples:
| Compound Name | Structural Features | Unique Aspects |
|---|---|---|
| 6-Bromoquinoline-2-carbaldehyde | Bromine at position 6, aldehyde at position 2 | Different reactivity due to bromine positioning |
| 4-Bromoquinoline | Bromine at position 4, lacks aldehyde group | No aldehyde functionality |
| 7-Bromoquinoline-2-carboxylic acid | Bromine at position 7, carboxylic acid instead of aldehyde | Different functional group impacts biological activity |
| 5-Bromoquinoline | Bromine at position 5, lacks aldehyde group | Similar structure but different reactivity |
Uniqueness
The unique positioning of the bromine and aldehyde groups in 8-bromoquinoline-2-carbaldehyde imparts distinct chemical reactivity and biological activity compared to these similar compounds. This makes it particularly valuable for targeted synthesis and research applications .








